molecular formula C7H17Cl2N3O B13454734 (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride CAS No. 2919940-65-9

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride

Cat. No.: B13454734
CAS No.: 2919940-65-9
M. Wt: 230.13 g/mol
InChI Key: PZDNNASJZNUZLQ-ILKKLZGPSA-N
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Description

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure, and its dihydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    N-ethylation: The ethyl group is added to the nitrogen atom through alkylation reactions, using ethyl halides under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acids or their derivatives.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like hydrogen or hydrides.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-aminopiperidine dihydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    (3S)-1-ethylpiperidin-3-amine dihydrochloride: Similar in structure but with a piperidine ring and different functional groups.

Uniqueness

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2919940-65-9

Molecular Formula

C7H17Cl2N3O

Molecular Weight

230.13 g/mol

IUPAC Name

(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H/t6-;;/m0../s1

InChI Key

PZDNNASJZNUZLQ-ILKKLZGPSA-N

Isomeric SMILES

CCNC(=O)N1CC[C@@H](C1)N.Cl.Cl

Canonical SMILES

CCNC(=O)N1CCC(C1)N.Cl.Cl

Origin of Product

United States

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